molecular formula C24H32N4O6S2 B2533755 ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-01-8

ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2533755
CAS No.: 449782-01-8
M. Wt: 536.66
InChI Key: FIAYOZTXWAIETD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C24H32N4O6S2 and its molecular weight is 536.66. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C17H22N2O4SC_{17}H_{22}N_2O_4S, featuring a thieno[2,3-c]pyridine core and various functional groups, including a sulfamoyl group. These structural elements contribute to its lipophilicity and potential interactions with biological targets, enhancing its pharmacokinetic properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The benzamide moiety may interact with specific receptors, modulating their function and leading to various biological effects.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Bacterial Strains Tested : Compounds were screened against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes.
  • Results : Several derivatives showed promising antibacterial activity, indicating that modifications in the structure can enhance efficacy against specific microbial targets .

Cytotoxicity and Antiviral Activity

In addition to antimicrobial properties, studies have evaluated the cytotoxicity and antiviral potential of similar compounds against viruses like HIV-1. These investigations often employ various assays to determine the compound's effectiveness in inhibiting viral replication and cell viability .

Case Studies

StudyCompound TestedBiological ActivityFindings
Ethyl derivativeAntibacterialSignificant activity against Gram-positive and Gram-negative bacteria.
Related thieno-pyridineAntiviralEffective against HIV-1 with low cytotoxicity.

Synthesis and Modification

The synthesis of this compound typically involves several key steps that allow for structural modifications aimed at optimizing biological activity. These synthetic pathways enable researchers to explore various functional groups that can enhance the compound's pharmacological profile .

Properties

IUPAC Name

ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O6S2/c1-4-7-13-28(5-2)36(32,33)17-10-8-16(9-11-17)22(30)26-23-20(21(25)29)18-12-14-27(15-19(18)35-23)24(31)34-6-3/h8-11H,4-7,12-15H2,1-3H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAYOZTXWAIETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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